

Unraveling the Decay of Gadolinium-148: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Gadolinium-148**

Cat. No.: **B1240889**

[Get Quote](#)

A comprehensive overview of the decay characteristics, half-life, and experimental determination of the alpha-emitting radionuclide **Gadolinium-148**, tailored for researchers, scientists, and professionals in drug development.


Gadolinium-148 (^{148}Gd) is a synthetic radioisotope of the rare-earth element gadolinium, notable for its alpha (α) particle emission. This characteristic, along with its relatively long half-life, makes it a subject of significant interest in various scientific fields, including nuclear physics research and as a potential component in radioisotope thermoelectric generators. This technical guide provides an in-depth analysis of the decay properties of ^{148}Gd , its half-life as determined by various experimental studies, and a detailed look into the methodologies employed for these measurements.

Core Decay Characteristics of Gadolinium-148

Gadolinium-148 undergoes alpha decay, a process in which an atomic nucleus emits an alpha particle (which consists of two protons and two neutrons, identical to a helium nucleus) and thereby transforms or 'decays' into a different atomic nucleus, with a mass number that is reduced by four and an atomic number that is reduced by two.

The primary decay mode of **Gadolinium-148** is the emission of an alpha particle to become Samarium-144 (^{144}Sm). This decay is characterized by a specific decay energy, which is the total energy released during the decay process.

The decay scheme can be represented as:

Quantitative Decay Data

The following table summarizes the key quantitative data associated with the decay of **Gadolinium-148**.

Parameter	Value	Uncertainty
Half-Life ($t_{1/2}$)	See Table 2	
Decay Mode	Alpha (α)	
Daughter Nuclide	Samarium-144 (^{144}Sm)	
Decay Energy (Q-value)	3.271 MeV	
Alpha Particle Energy	3.183 MeV	

Half-Life of Gadolinium-148

The half-life of a radionuclide is the time required for a quantity to reduce to half of its initial value. The determination of an accurate half-life for ^{148}Gd is crucial for its applications and for fundamental nuclear physics studies. Several experimental measurements of the half-life of ^{148}Gd have been conducted over the years, with varying results and uncertainties. The table below presents a compilation of reported half-life values.

Reported Half-Life (years)	Uncertainty (years)
74.6	± 3.0
86.9	± 3.9
71.1	± 1.2
75	
70.9	
97.5	± 6.5

Experimental Protocols for Half-Life Determination

The accurate determination of the half-life of **Gadolinium-148** relies on a combination of sophisticated production, separation, and measurement techniques. The "direct method," which involves the direct determination of the number of atoms and their corresponding activity, is a commonly employed approach.

Production of Gadolinium-148

Gadolinium-148 is typically produced through proton-induced spallation reactions on heavy metal targets.

- **Target Material:** High-purity tantalum (Ta) or tungsten (W) foils are commonly used as target materials.
- **Irradiation:** The targets are irradiated with high-energy protons (typically in the range of 600-800 MeV) from a particle accelerator. This process induces spallation, where the high-energy protons fragment the target nuclei, producing a wide range of radionuclides, including ^{148}Gd .

Radiochemical Separation

Following irradiation, the minute quantities of ^{148}Gd must be chemically separated from the bulk target material and other spallation products. This is a multi-step process involving:

- **Dissolution:** The irradiated target foil is dissolved in a suitable acid mixture, such as a combination of nitric acid (HNO_3) and hydrofluoric acid (HF).
- **Extraction and Ion Exchange Chromatography:** A series of extraction and ion exchange chromatography steps are employed to selectively isolate gadolinium from other elements. This process typically involves the use of anion and cation exchange resins. For instance, terbium, which is often produced alongside gadolinium, can be separated using cation exchange chromatography with α -hydroxyisobutyric acid as an eluent. The separation process is meticulously monitored using gamma spectrometry to track the different radionuclides.

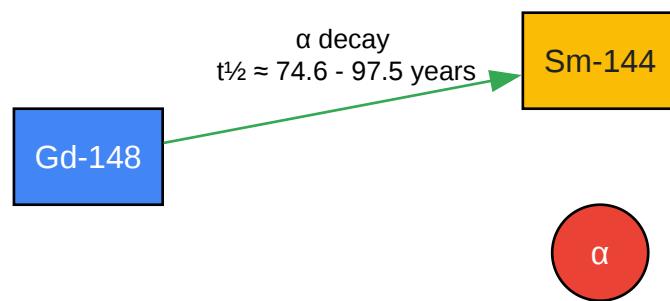
Measurement of Atom Number: Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

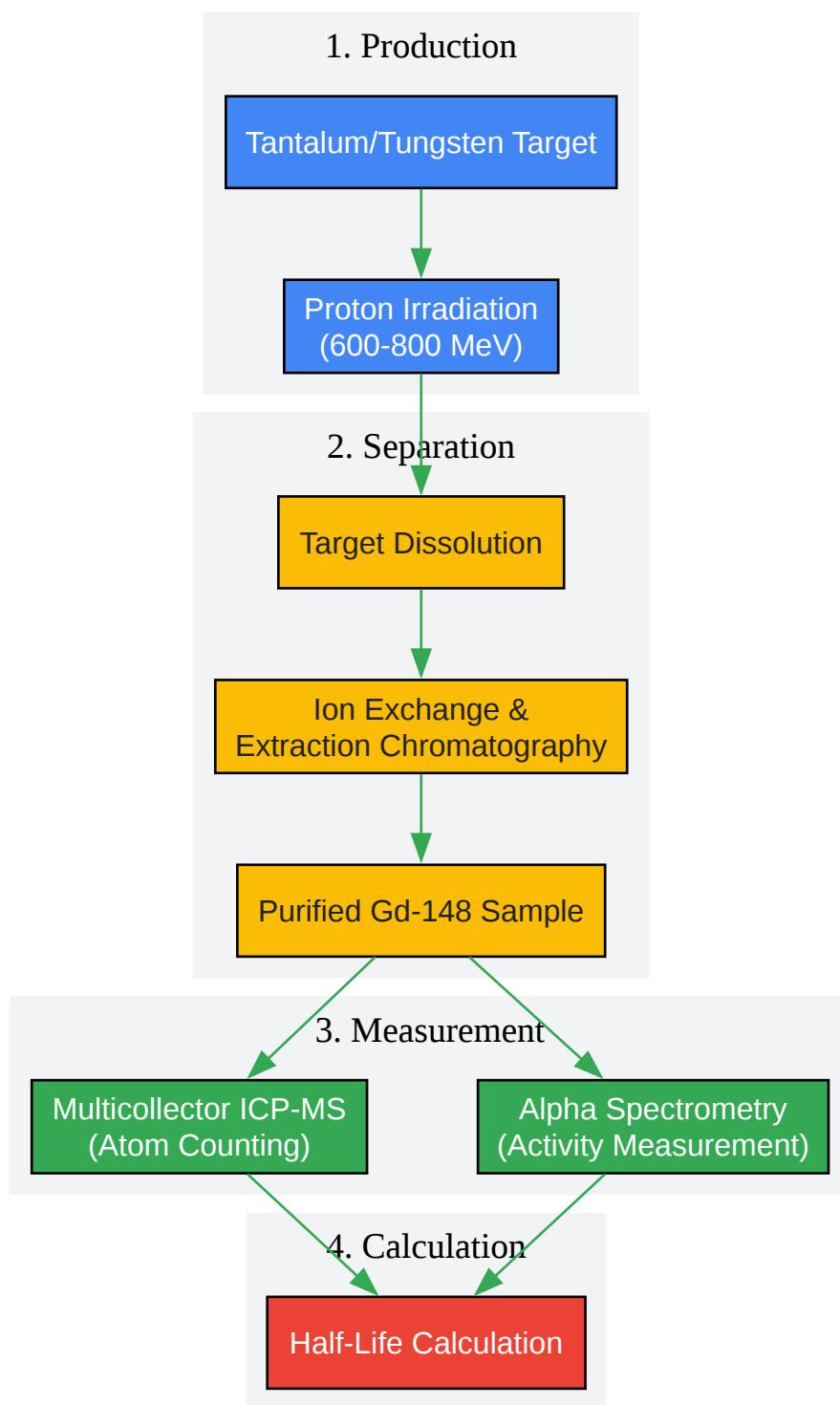
ICP-MS)

To determine the number of ^{148}Gd atoms in the purified sample, multicollector inductively coupled plasma mass spectrometry is utilized.

- Instrumentation: A high-resolution multicollector ICP-MS instrument, such as a Neptune Plus (Thermo Fisher Scientific), is used for isotopic analysis.
- Sample Introduction: The purified gadolinium sample, typically in a dilute nitric acid solution, is introduced into the plasma via a nebulizer and spray chamber.
- Operating Conditions: The instrument is tuned for high sensitivity and stable signals. Typical operating conditions involve optimizing parameters such as plasma power, gas flow rates (nebulizer, auxiliary, and plasma gas), and ion lens settings to achieve flat-top peaks for the gadolinium isotopes.
- Data Acquisition: The isotope ratios of gadolinium are measured using multiple Faraday cup detectors simultaneously. This allows for high-precision measurements of the isotopic composition of the sample. By comparing the signal intensity of ^{148}Gd to that of a known quantity of a stable gadolinium isotope spike, the absolute number of ^{148}Gd atoms can be determined.

Measurement of Activity: Alpha Spectrometry


The activity of the ^{148}Gd sample, which is the rate at which it decays, is measured using alpha spectrometry.


- Source Preparation: A thin, uniform source is crucial for high-resolution alpha spectrometry to minimize self-absorption of the alpha particles. This is typically achieved by electrodeposition or micro-coprecipitation of the purified gadolinium onto a stainless steel or platinum disk.
- Instrumentation: A passivated implanted planar silicon (PIPS) detector or a similar solid-state detector is used. The detector is placed in a vacuum chamber with the prepared source at a fixed distance.

- Measurement: The alpha particles emitted from the ^{148}Gd source strike the detector, creating a charge pulse proportional to the energy of the particle. The pulses are then amplified and sorted by energy to produce an alpha spectrum. The energy of the alpha particles from ^{148}Gd is approximately 3.183 MeV.
- Calibration and Analysis: The detector efficiency is calibrated using a standard source with a known activity. The total number of counts in the ^{148}Gd peak in the alpha spectrum, corrected for the detector efficiency and the measurement time, gives the activity of the sample.

Decay Chain Visualization

The following diagram illustrates the alpha decay of **Gadolinium-148** to Samarium-144.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Unraveling the Decay of Gadolinium-148: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1240889#gadolinium-148-decay-characteristics-and-half-life>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com